(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a Boc-protected amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions. This is usually done using Boc anhydride in the presence of a base.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through coupling reactions, often using reagents like pyrazole derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl(1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)carbamate: can be compared with other pyrrolidine and pyrazole derivatives.
Unique Features: The combination of the Boc-protected amino group and the pyrazole ring may confer unique properties, such as specific binding affinities or reactivity.
List of Similar Compounds
- (S)-3-(Boc-amino)-1-(4-amino-1H-pyrazol-5-YL)pyrrolidine
- (S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-3-YL)pyrrolidine
- (S)-3-(Boc-amino)-1-(4-amino-1-methyl-1H-pyrazol-4-YL)pyrrolidine
Properties
Molecular Formula |
C13H23N5O2 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)16-9-5-6-18(8-9)11-10(14)7-15-17(11)4/h7,9H,5-6,8,14H2,1-4H3,(H,16,19)/t9-/m0/s1 |
InChI Key |
MNBFXXJOEXMZDT-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=NN2C)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
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